4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline
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Overview
Description
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its cytotoxic effects on cancer cells.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as thermal stability and conductivity.
Industrial Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to enzymes or receptors involved in cell proliferation and survival, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones
Uniqueness
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-6-9(4-5-10(7)12)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
InChI Key |
FFOGKUOAMHPENT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NN2C)C)N |
Origin of Product |
United States |
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